molecular formula C19H20ClNO2 B5616215 N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B5616215
M. Wt: 329.8 g/mol
InChI Key: VHGXASVZVVYAFD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound with potential interest in various scientific fields due to its structural complexity and chemical characteristics. The study of such compounds often involves detailed synthesis processes, structural analysis through spectroscopic methods, understanding its chemical and physical properties, and exploring its reactivity under different conditions.

Synthesis Analysis

The synthesis of complex organic compounds like N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step chemical reactions, starting from basic building blocks to achieve the desired molecular framework. Techniques such as palladium-catalyzed carbon−sulfur bond formation, often used in pharmaceutical synthesis, could be analogous to strategies employed for synthesizing similar compounds (Norris & Leeman, 2008).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. Techniques such as FT-IR, FT-Raman spectroscopy, and X-ray crystallography are commonly used. For instance, studies on related compounds have utilized spectroscopic methods and DFT calculations to investigate vibrational frequencies, molecular geometry, and electronic structures, providing insights into molecular stability and electronic distribution (Sebastian et al., 2016).

Chemical Reactions and Properties

Understanding the chemical reactivity and stability of compounds under various conditions is essential. This includes reactions with other chemical entities, stability in different solvents, and under varying temperatures and pressures. The study of related compounds through DFT calculations and molecular docking can reveal potential reactivity patterns, as well as interactions with biological molecules, indicating possible biological activities (Karrouchi et al., 2020).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for its characterization and application. These properties are often determined through experimental measurements and can be influenced by the molecular structure. For example, crystallography studies provide detailed information about the molecular and crystal lattice structures, which are crucial for understanding the material's physical characteristics (Jasinski et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and the potential for specific chemical transformations, are critical for the compound's applications in synthetic chemistry and material science. Studies involving Fukui functions and quantum chemical calculations can provide insights into the molecule's reactive sites and its interactions with other molecules, which is essential for predicting its behavior in complex chemical reactions (Sebastian et al., 2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-17-9-5-4-6-15(17)14-21-18(22)19(10-12-23-13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGXASVZVVYAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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